[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate
Description
Chemical Taxonomy and IUPAC Nomenclature
The systematic IUPAC name encodes the compound’s stereochemistry, substituents, and bicyclic framework:
- Core structure : Pyrano[3,2-d]dioxine (a fused 6-membered pyranose and 5-membered dioxolane ring).
- Substituents :
- Position 6 : Methoxy group (-OCH₃).
- Position 7 : 4-Methylphenylsulfonyloxy group (-OSO₂C₆H₄CH₃).
- Position 8 : 4-Methylbenzenesulfonate (-OSO₂C₆H₄CH₃).
- Stereochemistry : Absolute configuration specified as (4aR,6S,7R,8S,8aR), ensuring spatial arrangement critical for reactivity.
Table 1: Structural Breakdown of IUPAC Name
This nomenclature reflects the compound’s role as a 4,6-O-benzylidene-protected glucopyranoside derivative with dual sulfonate functionalities.
Historical Context in Carbohydrate Chemistry
The synthesis of this compound is rooted in mid-20th-century advancements in glycosylation strategies:
- Early Benzylidene Acetal Chemistry : The 4,6-O-benzylidene protecting group, first reported in the 1950s, became a cornerstone for stabilizing glucose derivatives during sulfonation.
- Sulfonate Introduction : In the 1970s, researchers like Srivastava and Schuerch demonstrated that introducing sulfonate groups at C2 and C3 positions enabled stereocontrolled glycosylations.
- Modern Refinements : By the 2000s, studies by Crich and Bennett highlighted the synergy between 4,6-O-benzylidene protection and sulfonate leaving groups for β-selective reactions.
This compound emerged as a model system for studying stereoinvertive S~N~2 mechanisms, bypassing traditional reliance on neighboring-group participation.
Significance of Sulfonate Leaving Groups in Glycosylation
Sulfonate groups (e.g., tosyl, nosyl) are pivotal in glycosylation due to their dual role as leaving groups and stereochemical directors:
Mechanism of Action
- Leaving Group Ability : Sulfonates stabilize transition states via resonance, lowering activation energy for nucleophilic displacement.
- S~N~2 Selectivity : The compound’s α-configured tosyl groups facilitate β-glycoside formation through stereoinversion, as demonstrated in kinetic isotope effect (KIE) studies.
- Stabilization by 4,6-O-Benzylidene : The rigid bicyclic structure prevents oxocarbenium ion formation, enforcing a concerted S~N~2 pathway.
Table 2: Impact of Sulfonate Electronics on Glycosylation Outcomes
| Sulfonate Type | Electron-Withdrawing Effect | Reactivity with Primary Acceptors | β:α Selectivity |
|---|---|---|---|
| Tosyl (4-MeC₆H₄SO₃⁻) | Moderate | High | 20:1 |
| Nosyl (4-NO₂C₆H₄SO₃⁻) | Strong | Moderate | 10:1 |
| Mesyl (CH₃SO₃⁻) | Weak | Low | 5:1 |
Data adapted from studies using analogous glucopyranoside systems.
The compound’s design exemplifies the principle of matching donor reactivity with sulfonate electronics to achieve high β-selectivity without protective-group manipulation.
Properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O10S2/c1-18-9-13-21(14-10-18)39(29,30)37-25-24-23(17-34-27(36-24)20-7-5-4-6-8-20)35-28(33-3)26(25)38-40(31,32)22-15-11-19(2)12-16-22/h4-16,23-28H,17H2,1-3H3/t23-,24-,25+,26-,27?,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNMHFPNHIKNOA-GUONBBAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OS(=O)(=O)C5=CC=C(C=C5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6884-01-1 | |
| Record name | α-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2,3-bis(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6884-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 89882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006884011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-O-benzylidene-α-D-glucopyranoside methyl bis(4-methylbenzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound [(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate is a complex organic molecule with potential biological applications. Its unique structure suggests various interactions with biological systems that merit detailed exploration.
Chemical Structure and Properties
The compound features a hexahydropyrano[3,2-d][1,3]dioxin core with multiple functional groups that may influence its biological activity. The presence of a methoxy group and sulfonyloxy moiety are particularly notable as they can enhance solubility and reactivity.
Molecular Formula: C28H26O8S
Molecular Weight: 542.64 g/mol
CAS Number: 71750160
Biological Activity Overview
Research into the biological activity of this compound indicates potential therapeutic applications. Here are key areas of interest:
Anticancer Activity
Several studies have shown that compounds with similar structural motifs exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and the modulation of apoptotic markers.
Antimicrobial Properties
The sulfonyloxy group in the compound may confer antimicrobial activity. Compounds with similar functionalities have been noted for their ability to disrupt bacterial cell walls or inhibit essential enzymatic processes.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibition of galectin-3 has been linked to anti-inflammatory effects and potential cancer therapeutic strategies.
Case Studies and Research Findings
- Anticancer Mechanism : A study demonstrated that derivatives of hexahydropyrano compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
- Antimicrobial Activity : Research indicated that sulfonate derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of the sulfonyloxy group in enhancing membrane permeability .
- Enzyme Interaction : A recent investigation into enzyme inhibition revealed that compounds similar to the target molecule effectively inhibited galectin-3 binding to its ligands, which is crucial in tumor progression and metastasis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl chlorides are a diverse class of compounds with variations in aromatic substitution patterns, which critically influence their reactivity, stability, and applications. Below is a systematic comparison of 4-phenylazobenzenesulfonyl chloride with structurally related sulfonyl chlorides:
Table 1: Comparative Analysis of Sulfonyl Chlorides
Key Findings from Comparative Analysis
Reactivity: Electron-withdrawing groups (e.g., –NO₂ in p-nitrobenzenesulfonyl chloride) enhance electrophilicity, accelerating nucleophilic substitution reactions. In contrast, electron-donating groups (e.g., –C₂H₅ in 4-ethylbenzenesulfonyl chloride) reduce reactivity . The azo group in 4-phenylazobenzenesulfonyl chloride introduces conjugation, stabilizing the molecule but also enabling photoisomerization, which is absent in non-azo analogs .
Synthesis Conditions: Synthesis of biphenyl-based sulfonyl chlorides (e.g., biphenyl-4-sulfonyl chloride) typically requires higher temperatures (>100°C) compared to monosubstituted derivatives like p-chlorobenzenesulfonyl chloride .
Applications :
- Fluorinated derivatives (e.g., 4′-fluorobiphenyl-4-sulfonyl chloride) are preferred in medicinal chemistry due to improved metabolic stability .
- 4-Phenylazobenzenesulfonyl chloride is uniquely suited for light-responsive materials and colorimetric assays due to its azo chromophore .
Stability :
- Sulfonyl chlorides with bulky substituents (e.g., biphenyl systems) exhibit greater thermal stability but lower solubility in polar solvents compared to simpler derivatives like p-chlorobenzenesulfonyl chloride .
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from a suitably protected sugar derivative, often a glucopyranoside or related carbohydrate scaffold, which provides the hexahydropyrano[3,2-d]dioxin core. The key steps involve:
- Selective protection of hydroxyl groups to control regio- and stereochemistry.
- Introduction of methoxy and phenyl substituents at defined positions.
- Tosylation (sulfonylation) of hydroxyl groups to form sulfonyloxy substituents, using p-toluenesulfonyl chloride (tosyl chloride) under controlled conditions.
Detailed Synthetic Steps
Protection of Hydroxyl Groups:
The 4,6-hydroxyl groups of the sugar are often protected as a benzylidene acetal to form a 4,6-O-benzylidene derivative, which stabilizes the ring and directs subsequent reactions.Methoxylation:
The 6-position hydroxyl is converted to a methoxy group, typically via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.Phenyl Substitution:
The 2-position is functionalized with a phenyl group, often introduced via nucleophilic substitution or by using phenyl-containing reagents during ring formation.Tosylation of Hydroxyl Groups:
The remaining free hydroxyl groups at positions 7 and 8 (or equivalent) are selectively tosylated using p-toluenesulfonyl chloride in pyridine or another suitable base solvent. This step installs the 4-methylphenylsulfonyloxy groups critical for the compound's biological activity.Ring Closure and Final Adjustments:
The hexahydropyrano[3,2-d]dioxin ring is formed or stabilized during these steps, ensuring the correct stereochemistry at all chiral centers (4aR,6S,7R,8S,8aR). Final purification is achieved by chromatographic methods.
Reaction Conditions and Yields
- Tosylation: Typically performed at 0–25 °C to avoid overreaction or decomposition.
- Solvents: Pyridine is commonly used as both solvent and base for tosylation. Alternative solvents include dichloromethane with added base.
- Purification: Column chromatography on silica gel is standard.
- Yields: Reported yields for tosylation steps are generally high (70–90%), depending on substrate purity and reaction control.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Hydroxyl Protection | Benzylidene acetal formation (benzaldehyde, acid catalyst) | Protect 4,6-OH groups | 85–95 | Controls regioselectivity |
| Methoxylation | Methyl iodide, base (NaH, K2CO3), DMF | Convert 6-OH to 6-OMe | 80–90 | Requires anhydrous conditions |
| Phenyl Substitution | Phenyl reagent (e.g., phenylboronic acid derivatives) | Introduce phenyl at C-2 | 70–85 | May involve palladium catalysis |
| Tosylation | p-Toluenesulfonyl chloride, pyridine | Install sulfonyloxy groups | 75–90 | Temperature control critical |
| Purification | Silica gel chromatography | Isolate pure compound | — | Confirm stereochemistry by NMR, MS |
Research Findings and Analytical Data
- Stereochemical Integrity: The stereochemistry is confirmed by NMR spectroscopy (1H, 13C) and chiral HPLC, ensuring the (4aR,6S,7R,8S,8aR) configuration is maintained throughout synthesis.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 590.662 g/mol, confirming the presence of two sulfonate groups.
- Biological Activity Correlation: The tosylated compound exhibits inhibitory activity on alpha-amylase enzymes, linked to its sulfonate groups and stereochemical arrangement.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this complex pyrano[3,2-d][1,3]dioxine derivative?
- Methodological Answer : The compound is typically synthesized via multi-step protection-deprotection strategies. For example, benzylidene acetal intermediates are formed using benzaldehyde dimethyl acetal under acidic conditions (e.g., camphorsulfonic acid) in refluxing methanol . Subsequent sulfonylation steps involve reacting the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane, followed by oxidation with hydrogen peroxide and sodium tungstate to achieve high regioselectivity . Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for purifying intermediates and final products.
Q. How is the stereochemical configuration of the compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, single-crystal X-ray analysis of related pyrano-dioxine derivatives reveals chair conformations for the pyran ring and equatorial orientations of substituents . Complementary techniques include - and -NMR (e.g., coupling constants confirming axial-equatorial relationships) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What solvents and conditions are optimal for handling this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Stability tests indicate degradation under strong acidic/basic conditions, necessitating neutral pH buffers during biological assays. Storage at under inert atmosphere (argon) prevents oxidation of sulfonate groups .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonylation be mitigated during synthesis?
- Methodological Answer : Competing sulfonylation at adjacent hydroxyl groups is minimized by steric hindrance. For example, bulky protecting groups (e.g., benzyl or triisopropylsilyl ethers) on neighboring positions direct sulfonylation to the desired site . Kinetic control via low-temperature reactions () and catalytic DMAP further enhance selectivity . Monitoring by TLC (silica gel, UV detection) ensures reaction progress without over-sulfonylation.
Q. What strategies resolve contradictions in NMR data between synthetic batches?
- Methodological Answer : Discrepancies in chemical shifts (e.g., ±1–2 ppm) may arise from residual solvents or conformational flexibility. Deuterated solvent standardization (e.g., CDCl or DMSO-d) and variable-temperature NMR ( to ) can "freeze" rotamers for clearer spectra . Cross-validation with 2D NMR (HSQC, HMBC) resolves ambiguous assignments, particularly for overlapping signals in the 100–110 ppm region .
Q. How does the compound behave under hydrolytic or enzymatic conditions?
- Methodological Answer : The sulfonate esters are hydrolytically labile. Stability assays in PBS (pH 7.4, ) show <5% degradation over 24 hours, but exposure to esterases (e.g., porcine liver esterase) accelerates hydrolysis to phenolic byproducts. HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) tracks degradation kinetics and identifies metabolites .
Q. Can this compound serve as a glycosyl donor in oligosaccharide synthesis?
- Methodological Answer : The sulfonate leaving group enables glycosylation under mild conditions. For example, activation with -iodosuccinimide (NIS) and triflic acid in dichloromethane facilitates coupling to acceptors like thioglycosides, yielding disaccharides with >70% β-selectivity . Anomeric configuration is confirmed by -NMR ( for α-linkage vs. for β) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
